2-(1H-Imidazol-2-yl)cyclopropanamine
Description
2-(1H-Imidazol-2-yl)cyclopropanamine is a bicyclic organic compound featuring a cyclopropane ring fused to an imidazole moiety, with an amine group attached to the cyclopropane. This structure confers unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and heterocyclic ring formation, as evidenced by protocols for analogous compounds (e.g., 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine) . Characterization employs techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (XRD) . Structural refinement often utilizes programs like SHELXL and OLEX2, ensuring high-precision crystallographic data .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2,(H,8,9) |
InChI Key |
SYDXEJRVCYPNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=NC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Thermodynamic Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature | ΔH_fus (kJ·mol⁻¹) | T_fus (°C) |
|---|---|---|---|---|---|
| 2-(1H-Imidazol-2-yl)cyclopropanamine | C₆H₉N₃ | 123.16 | Cyclopropane-imidazole core | Not reported | Not reported |
| 3-(1H-Imidazol-2-yl)-1-propanamine | C₆H₁₁N₃ | 125.17 | Propane chain linker | Not reported | Not reported |
| 2-(1H-Imidazol-2-yl)pyridine* | C₈H₇N₃ | 145.16 | Pyridine-imidazole core | 28.5–32.1 | 145–160 |
Key Observations :
- Cyclopropane vs. Propane Chain : The cyclopropane ring in 2-(1H-Imidazol-2-yl)cyclopropanamine introduces significant ring strain compared to the more flexible propane chain in 3-(1H-Imidazol-2-yl)-1-propanamine . This strain may enhance reactivity or alter binding affinities in biological systems.
- Thermodynamic Stability : While direct data for the cyclopropane derivative is lacking, pyridine-imidazole analogues exhibit ΔHfus values of 28.5–32.1 kJ·mol⁻¹ and melting points of 145–160°C . The cyclopropane’s rigidity could lower ΔHfus relative to aromatic systems due to reduced lattice energy.
Crystallographic and Computational Insights
- Crystallography: Single-crystal XRD of related compounds (e.g., 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine) reveals planar imidazole rings and non-covalent interactions (e.g., hydrogen bonds) stabilizing the lattice . Software such as SHELXL and OLEX2 are critical for refining these structures .
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